1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine
Description
Chemical Structure:
The compound features a pyrazole core substituted at the 1-position with a 2-fluoroethyl group and at the 3-position with a methanamine moiety linked to a 2-methoxybenzyl group. This structure combines fluorinated alkyl and aromatic substituents, which are common in bioactive molecules due to their influence on lipophilicity, metabolic stability, and receptor interactions .
The 2-methoxybenzyl group may be introduced via N-alkylation using 2-methoxybenzyl chloride or bromide under basic conditions .
Properties
Molecular Formula |
C14H19ClFN3O |
|---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H18FN3O.ClH/c1-19-14-5-3-2-4-12(14)10-16-11-13-6-8-18(17-13)9-7-15;/h2-6,8,16H,7,9-11H2,1H3;1H |
InChI Key |
JCYYALYZOCWQQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=NN(C=C2)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine involves several stepsThe reaction conditions typically involve the use of reagents such as hydrazine, ethyl fluoroacetate, and methoxybenzylamine under controlled temperature and pressure . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazole-Based Methanamine Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- Fluorination : The target compound’s 2-fluoroethyl group offers moderate electronegativity and steric bulk compared to the more polar 2,2-difluoroethyl () or 2,2,2-trifluoroethyl (). These differences influence solubility and membrane permeability .
- Aromatic Substitution : The 2-methoxybenzyl group in the target compound contrasts with heterocyclic substituents like furyl () or thienyl (). Benzyl groups generally enhance receptor binding affinity in CNS-targeting molecules, as seen in 5-HT2C ligands ().
Pharmacological and Functional Group Comparisons
Table 2: Functional Group Impact on Bioactivity
Key Observations :
- Receptor Targeting : The 2-methoxybenzyl group is a hallmark of serotonergic ligands (e.g., 25B-NBOMe in ). The target compound’s pyrazole core may confer selectivity for 5-HT2C over 5-HT2A receptors, similar to cyclopropylmethylamine derivatives in .
- Fluorine Effects: Fluorine at the ethyl position enhances metabolic stability compared to non-fluorinated analogues. For example, 2-fluoroethyl in the target compound reduces oxidative metabolism relative to ethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
